Brilliant Blue

Description

Evolution of Brilliant Blue Applications in Scientific Disciplines

The application of this compound dyes in scientific research has evolved significantly from their initial use in the textile industry in the late 19th and early 20th centuries. wikipedia.orgencyclopedia.pubsciwri.club Their transition into the laboratory began in the mid-1960s, marking a pivotal moment for protein analysis in biochemistry.

In 1963, Coomassie this compound R-250 was first utilized to visualize proteins separated by electrophoresis on a cellulose (B213188) acetate (B1210297) sheet. wikipedia.org This was followed in 1965 by its use to stain proteins in polyacrylamide gels, a technique that became a fundamental practice in molecular biology laboratories. wikipedia.orgencyclopedia.pub The G-variant, Coomassie this compound G-250, was introduced for protein gel staining in 1967. wikipedia.org A major advancement came with the development of the Bradford protein assay, which uses the spectral properties of Coomassie this compound G-250 to quantify protein concentration in a solution quickly and with high sensitivity. wikipedia.orgpatsnap.com

Beyond protein staining and quantification, the applications of this compound have diversified into other scientific domains. In forensic science, the ability of the Coomassie dye to bind to amino acids with aromatic groups and basic side chains has been exploited for fingerprint analysis. wikipedia.orgencyclopedia.pubconductscience.com In environmental science, this compound FCF is used extensively as a tracer agent in water due to its high visibility, low toxicity, and ability to retain color over long periods. wikipedia.orgencyclopedia.pub

More recent research has uncovered biomedical applications. This compound G has been investigated for its neuroprotective effects, particularly in studies involving spinal cord injury in animal models, where it was found to reduce the inflammatory response. wikipedia.orgnih.gov Both this compound FCF and this compound G are known to be inhibitors of purinergic receptors, which are involved in inflammatory processes, opening avenues for research into their therapeutic potential. wikipedia.orgencyclopedia.pubnih.govnih.gov In ophthalmology, this compound G is used as a stain to visualize the internal limiting membrane during eye surgery, facilitating its removal. nih.gov Researchers have also used this compound FCF as a biological stain for cell walls, bacteria, and fungal cells in acidic mediums and as a non-fluorescing tracking dye in chick embryo electroporation experiments. wikipedia.orgencyclopedia.pubnih.govresearchgate.net

Table 1: Timeline of Key this compound Applications in Research

| Year of First Report | Application | This compound Variant | Scientific Discipline |

|---|---|---|---|

| 1963 | Protein visualization on cellulose acetate | R-250 | Biochemistry |

| 1965 | Protein staining in polyacrylamide gels | R-250 | Biochemistry |

| 1976 | Protein quantification (Bradford assay) | G-250 | Biochemistry |

| 1999 | Use as a water tracer agent | FCF | Environmental Science |

| 2000 | Selective inhibition of P2X7 receptors | G | Pharmacology |

| 2007 | Use in fingerprint analysis | Not specified | Forensic Science |

| 2009 | Treatment of spinal cord injury in animal models | G | Neuroscience |

| 2019 | Staining of the internal limiting membrane in ophthalmic surgery | G | Medicine/Ophthalmology |

| 2019 | Alternative tracking dye for in ovo electroporation | FCF | Developmental Biology |

Delineation of this compound Structural Variants in Research Contexts

The term "this compound" encompasses several distinct chemical structures, with the most prominent in research being this compound G and this compound FCF. wikipedia.orgnih.gov A third variant, this compound R, is also used, primarily in protein staining. nih.gov These variants are all triphenylmethane (B1682552) dyes but differ in their substituent groups, which in turn dictates their chemical properties and specific applications in research.

This compound G , also widely known as Coomassie this compound G-250, is a sulfonated triphenylmethane dye. ontosight.ai It is structurally distinct from the R-250 variant by the addition of two methyl groups. wikipedia.orgencyclopedia.pub Its primary application is in biochemistry for protein analysis. ontosight.ai In the Bradford assay, the dye is typically brownish in an acidic solution, but upon binding to proteins, it shifts to its blue form, with an absorbance maximum around 595 nm. wikipedia.org This colorimetric shift allows for the sensitive quantification of proteins. wikipedia.orgconductscience.com this compound G is also used for staining proteins in polyacrylamide gels, often in colloidal forms that stain protein bands with less background staining of the gel itself. wikipedia.org Furthermore, it is used in a technique called Blue Native PAGE to separate protein complexes under non-denaturing conditions. wikipedia.org In biomedical research, this compound G is recognized as a selective antagonist of the P2X7 receptor, an ion channel involved in inflammation and cell death. biomol.comglpbio.com

This compound FCF (FD&C Blue No. 1) is another synthetic triphenylmethane dye with a distinct chemical structure and set of applications. wikipedia.orgatamanchemicals.com It is classified as Acid Blue 9 and is widely used as a colorant. wikipedia.org In scientific research, its high water solubility and low toxicity make it an effective tracer dye for hydrological studies, helping to visualize water flow pathways in soils. wikipedia.orgencyclopedia.pubresearchgate.net Like the G variant, this compound FCF has been identified as an inhibitor of purinergic receptors, leading to its investigation in biomedical contexts, such as limiting intimal hyperplasia after vein graft procedures. wikipedia.orgencyclopedia.pubnih.gov It has also been used as a non-toxic biological stain for various microorganisms and as a tracking dye in electroporation studies. wikipedia.orgnih.gov

The structural differences between these variants are key to their utility. The specific arrangement of functional groups, such as sulfonic acid groups and methyl groups, influences their solubility, charge, and binding affinities, making each variant uniquely suited for its respective research applications. wikipedia.orgatamanchemicals.com

Table 2: Comparison of this compound FCF and this compound G in Research

| Feature | This compound FCF | This compound G |

|---|---|---|

| Common Names | FD&C Blue No. 1, Acid Blue 9 | Coomassie this compound G-250, Acid Blue 90 |

| Chemical Formula | C37H34N2Na2O9S3 | C47H48N3NaO7S2 |

| Molecular Weight | 792.84 g/mol | 854.0 g/mol |

| Primary Research Applications | Water tracing, biological stain, purinergic receptor inhibition studies, electroporation tracking dye. wikipedia.orgencyclopedia.pubnih.gov | Protein quantification (Bradford assay), protein gel staining (SDS-PAGE, Blue Native PAGE), P2X7 receptor antagonism, ophthalmic surgery stain. wikipedia.orgpatsnap.comnih.gov |

| Mechanism in Key Application | High visibility and low sorption in certain soils for water tracing. wikipedia.orgresearchgate.net | Binds to proteins causing a spectral shift for quantification; binds to proteins in gels for visualization. wikipedia.org |

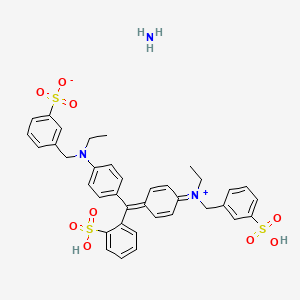

Structure

2D Structure

Properties

IUPAC Name |

azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O9S3.H3N/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMKCINNZVKHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39N3O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water soluble powder that appears metallic and dark-purple to bronze; [Sax], Reddish-violet powder or granules with metallic luster. | |

| Record name | FD&C Blue 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACID BLUE 9 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/832 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 1749 | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster | |

CAS No. |

2650-18-2, 3844-45-9, 2650-18-2; 3844-45-9 | |

| Record name | Acid Blue 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alphazurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alphazurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACID BLUE 9 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/832 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

283 °C (decomposes) | |

| Details | Aldrich; Handbook of Fine Chemicals and Laboratory Equipment. 2009-2010. Milwaukee, WI: Aldrich Chem Co. p. 1239 (2010) | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of Brilliant Blue Interaction with Biological Macromolecules

Non-Covalent Binding Dynamics of Brilliant Blue with Proteins

This compound forms strong, yet reversible, complexes with proteins. carlroth.com This binding is not based on the formation of permanent covalent bonds but rather on a collection of weaker intermolecular forces that collectively create a stable protein-dye complex. carlroth.comwikipedia.org The non-covalent nature of these interactions is fundamental to the dye's utility in techniques like the Bradford protein assay and gel electrophoresis, allowing for the visualization and quantification of proteins without permanently altering their chemical composition. patsnap.com

The binding of this compound to proteins is primarily driven by a combination of electrostatic and hydrophobic interactions. patsnap.comnih.govresearchgate.net

Electrostatic Interactions: The dye molecule contains negatively charged sulfonic acid groups. patsnap.com These groups engage in ionic interactions with positively charged basic amino acid residues on the protein's surface, such as arginine and lysine. mtoz-biolabs.com Under the acidic conditions of many assays, the dye itself can exist in different ionic forms, but the formation of the protein-dye complex stabilizes the anionic (blue) form. carlroth.comwikipedia.orgwikipedia.org

Hydrophobic Interactions: The aromatic triphenylmethane (B1682552) structure of this compound provides a non-polar surface that interacts favorably with hydrophobic pockets on the protein. patsnap.comresearchgate.netacs.org These interactions, along with van der Waals forces, play a crucial role in the binding process, particularly with aromatic amino acid residues. researchgate.netresearchgate.netresearching.cnnih.gov Studies on the binding of CBBG with Bovine Serum Albumin (BSA) have identified hydrophobic forces as a major contributor to the stability of the complex. researching.cnnih.govnih.gov

The synergy between these forces allows this compound to bind effectively to a wide range of proteins, making it a versatile tool in biochemistry. patsnap.com

Research has pinpointed specific amino acid residues as primary targets for this compound binding. The interaction is not uniform across all amino acids; the dye exhibits a preference for certain types.

Basic Amino Acids: The strongest electrostatic interactions occur with basic amino acids. interchim.fr Arginine, in particular, is considered a primary binding site for Coomassie this compound G-250. patsnap.comnih.gov Lysine and histidine residues also contribute to the binding, though often to a lesser extent. wikipedia.orgcreative-diagnostics.com The positively charged side chains of these amino acids readily interact with the dye's sulfonic acid groups.

This selectivity for certain amino acid residues explains why the response in colorimetric assays like the Bradford method can vary between different proteins, as the abundance of these specific residues dictates the extent of dye binding. wikipedia.org

| Amino Acid Type | Specific Residues | Primary Interaction Force | Reference |

|---|---|---|---|

| Basic | Arginine, Lysine, Histidine | Electrostatic | wikipedia.orgpatsnap.comnih.gov |

| Aromatic | Tryptophan, Tyrosine, Phenylalanine | Hydrophobic | wikipedia.orgacs.orgcreative-diagnostics.com |

The binding of this compound can significantly influence the structure of proteins. These effects range from subtle conformational changes to the induction of large-scale aggregation.

Conformational Changes: Studies using techniques like circular dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR) have shown that dye binding can alter a protein's secondary structure. For instance, the interaction of CBBG with bovine serum albumin (BSA) was found to cause a decrease in the protein's α-helical content. researching.cnresearchgate.net This indicates that the binding event can induce a partial unfolding or refolding of the polypeptide chain. researching.cn

Aggregation Induction: Under certain conditions, this compound can induce protein aggregation. Research on hen egg white lysozyme (B549824) (HEWL) at physiological pH (7.4) demonstrated that CBBG at concentrations of 0.1 mM or higher causes the protein to form visible aggregates. researchgate.netnih.gov This aggregation is driven by the same electrostatic and hydrophobic forces that govern the initial binding. acs.org However, it has also been reported that alcohols can reverse this CBB-induced aggregation, suggesting a significant role for hydrophobic interactions in maintaining the aggregated state. acs.orgnih.gov

Conversely, other studies have shown that this compound FCF can act as an inhibitor of amyloid fibrillogenesis, a different form of protein aggregation associated with various diseases. researchgate.netnih.gov This suggests the effect of the dye is highly dependent on the specific protein, the dye variant, and the experimental conditions.

| Protein | This compound Variant | Observed Effect | Technique(s) | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | CBBG-250 | Decrease in α-helical content | Circular Dichroism, FTIR | researching.cnresearchgate.net |

| Hen Egg White Lysozyme (HEWL) | CBBG-250 | Induces coiled-coil aggregation at pH 7.4 | Turbidity, Microscopy | researchgate.netacs.orgnih.gov |

| Hen Egg White Lysozyme (HEWL) | This compound FCF | Inhibits amyloid fibril formation | ThT Assay, CD Spectroscopy | researchgate.netnih.gov |

The interaction between this compound and proteins gives rise to distinct spectroscopic changes, which are widely used for both qualitative and quantitative analysis.

UV-Visible Absorption Spectroscopy: The most well-known spectroscopic signature is the shift in the maximum absorbance (λmax) of CBBG upon binding to a protein. In its free, cationic form under acidic conditions, the dye is reddish-brown with a λmax around 465 nm. wikipedia.orgwikipedia.org When it binds to a protein, it stabilizes the anionic, blue form of the dye, causing the λmax to shift to approximately 595 nm. wikipedia.orgcreative-diagnostics.comresearchgate.net The magnitude of this absorbance increase at 595 nm is proportional to the protein concentration, forming the basis of the Bradford assay. carlroth.comwikipedia.org

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, often due to tryptophan residues, can be quenched upon binding with this compound. This quenching can occur through different mechanisms, such as static (formation of a ground-state complex) or dynamic (collisional) quenching. researching.cnnih.gov Studies on the BSA-CBBG complex have used fluorescence quenching to calculate binding constants (Ka) and the number of binding sites. researchgate.netnih.govnih.gov For example, one study reported a binding constant of 4.20 × 10⁴ M⁻¹ at 302 K for the CBB-BSA interaction. nih.govnih.gov

Circular Dichroism (CD) and FTIR: As mentioned previously, these techniques provide insight into the conformational state of the protein. Changes in the CD spectrum, particularly in the far-UV region, can reveal alterations in secondary structures like α-helices and β-sheets upon dye binding. researchgate.netresearching.cnresearchgate.net

| Spectroscopic Method | Parameter | Observation | System | Reference |

|---|---|---|---|---|

| UV-Visible Absorption | Absorbance Maximum (λmax) Shift | Shifts from ~465 nm (free dye) to ~595 nm (bound dye) | CBBG-250 and various proteins | wikipedia.orgwikipedia.org |

| Fluorescence Spectroscopy | Binding Constant (Ka) | 5.03 × 10⁴ L mol⁻¹ (at 298 K) | CBBG-250 and BSA | researchgate.net |

| Fluorescence Spectroscopy | Binding Constant (Ka) | 4.20 × 10⁴ M⁻¹ (at 302 K) | CBBG-250 and BSA | nih.govnih.gov |

| Circular Dichroism | Secondary Structure | Decrease in α-helix content from 42.15% to 1.27% | CBBG-250 and BSA | researching.cnresearchgate.net |

Effects on Protein Conformation and Aggregation Induction

Enzyme-Brilliant Blue Complexation and Activity Modulation

Beyond general protein binding, this compound's interaction with enzymes can lead to the modulation of their biological activity. This has been observed in several systems.

The enzyme lysozyme is a well-studied model. As noted, CBBG can induce non-amyloid aggregation in lysozyme under physiological conditions. acs.orgnih.gov In contrast, this compound FCF has been shown to be a dose-dependent inhibitor of lysozyme's amyloid fibrillogenesis. nih.gov Molecular docking simulations suggest this inhibition occurs because the dye binds to the aggregation-prone region of the enzyme, sterically hindering the self-assembly process. nih.gov

Cellular and Subcellular Mechanistic Investigations of Brilliant Blue

Brilliant Blue Modulation of Purinergic Receptor Signaling

This compound, particularly this compound G (BBG), has been identified as an inhibitor of purinergic receptors, a class of receptors that play crucial roles in diverse cellular functions, including inflammation and neurotransmission. wikipedia.orgresearchgate.net

P2X7 Receptor Inhibition and Downstream Cellular Responses

This compound G is known to act as a selective and non-competitive antagonist of the P2X7 purinergic receptor. mdpi.comnih.govscbt.com This receptor is involved in various physiological and pathological processes, including inflammation, pain states, and neuroinflammation. mdpi.com Inhibition of P2X7R by BBG has been shown to attenuate microglial activation and reduce neuroinflammation in experimental models. mdpi.comnih.gov For instance, in a rat model of reserpine-induced fibromyalgia, BBG administration reduced pain mediators and microglial activation. mdpi.com BBG has also been found to inhibit the release of pro-inflammatory mediators like cyclooxygenase-2 and interleukin-6 in microglial cells. nih.gov The anti-inflammatory effects of BBG may be mediated, at least in part, by the inhibition of P2X7 receptor expression in microglia. nih.gov Targeting P2X7R with BBG has been explored for its neuroprotective potential in conditions like traumatic brain injury and Parkinson's disease models, where it has shown promise in reducing neuronal loss and microglial activation. ncats.ionih.gov

Pannexin Channel Activity Modulation

Pannexin 1 (Panx1) channels are large membrane channels permeable to molecules up to 1 kDa, including ATP, and are implicated in various physiological and pathological conditions. researchgate.netnih.gov this compound G has been shown to inhibit Pannexin-1 channels. nih.govscbt.com Studies using oocytes expressing pannexin 1 demonstrated that BBG was an effective inhibitor of pannexin 1 currents. nih.govphysiology.org This inhibition by BBG was even more potent than that observed with ATP itself, which is also a permeant that can inhibit the channel. nih.govphysiology.org The rank order of effectiveness of compounds in attenuating pannexin 1 currents was found to be similar to their binding affinities to the P2X7 receptor, although both receptor agonists and antagonists were inhibitory to the channel. nih.gov

This compound Interactions with Intracellular Enzyme Systems (e.g., Protein Tyrosine Phosphatases)

This compound dyes, including FD&C Blue No. 1, have been linked to the modulation of intracellular enzyme systems. researchgate.netnih.gov Specifically, FD&C Blue No. 1 has been studied for its effects on protein tyrosine phosphatases (PTPases), enzymes that, along with protein tyrosine kinases, regulate cellular phosphorylation levels. nih.gov In vitro studies have shown that FD&C Blue No. 1 can inhibit the function of PTP1B. researchgate.netnih.gov Research indicated an IC50 value of 91 µM for the inhibition of PTP1B by FD&C Blue No. 1, while other PTP enzymes like TC-PTP and YPTP1 were less sensitive, exhibiting IC50 values greater than 120 µM. researchgate.netnih.gov

This compound G also interacts with proteins through ionic and hydrophobic interactions, particularly with basic amino acids like arginine, lysine, and histidine, and with non-polar regions. patsnap.comacs.org This property is fundamental to its use as a protein stain in techniques like SDS-PAGE and the Bradford assay. nih.govpatsnap.com In the Bradford assay, the binding of BBG to protein causes a shift in its absorbance maximum, allowing for protein quantification. patsnap.comresearchgate.net

This compound Perturbation of Mitochondrial Bioenergetic Pathways

Some studies suggest that this compound dyes can influence mitochondrial function. FD&C Blue No. 1 has been suggested to inhibit mitochondrial respiration in vitro. nih.govresearchgate.net At a concentration of 0.1 mg/mL, FD&C Blue No. 1 demonstrated a significant inhibition of state III (active) respiration in rat liver and kidney mitochondria. researchgate.net Higher concentrations, such as 0.8 mg/mL, were reported to virtually eliminate active respiration. researchgate.net This inhibitory effect on oxidative phosphorylation within mitochondria appears to be a characteristic shared by some food dyes. researchgate.net

This compound Influence on Cellular Signal Transduction Cascades (e.g., ERK, GSK3β pathways)

While direct studies specifically linking this compound to the modulation of ERK or GSK3β pathways are less prevalent in the provided search results, the compound's interaction with P2X7 receptors and its potential influence on intracellular enzymes suggest indirect effects on various signaling cascades. P2X7 receptor activation is known to be linked to MAPK phosphorylation, including p38, JNK, and ERK pathways, which are involved in pro-inflammatory cytokine secretion. frontiersin.org Inhibition of P2X7R by BBG has been shown to attenuate neuroinflammatory responses by preventing MAPK phosphorylation and reducing cytokine production. nih.govfrontiersin.org This indicates that this compound's action on P2X7R can indirectly influence MAPK pathways like ERK.

GSK3β is a kinase involved in numerous cellular processes and is regulated by various signaling pathways, including the PI3K-AKT pathway. frontiersin.org While not directly demonstrated in the search results for this compound, the intricate network of cellular signaling suggests that perturbations by compounds like this compound could have downstream effects on pathways like GSK3β, potentially through altered calcium signaling or enzyme activity modulation. alzdiscovery.org

Investigations into this compound Effects on Microbiota Composition and Function

Studies have investigated the effects of this compound on the gut microbiota. This compound E-133 (BB), a common food dye, is not significantly absorbed or metabolized by the human body, leading to substantial exposure of the gut microbiota. nih.govresearchgate.netnih.gov Research using an in vitro simplified human microbiota model (SIHUMIx) observed significant shifts in microbial composition following exposure to this compound, including an increase in the relative abundance of Bacteroides thetaiotaomicron and a decrease in beneficial species such as Bifidobacterium longum and Clostridium butyricum. nih.govresearchgate.netnih.gov

Furthermore, functional changes in the microbiota were observed, including lower protein abundance in energy metabolism and metabolic end products like lactate (B86563) and butyrate. nih.govresearchgate.netnih.gov Disturbances in key metabolic pathways related to energy production, stress response, and amino acid metabolism were also noted, with some effects independent of bacterial abundance. nih.govresearchgate.netnih.gov These functional changes persisted during a recovery phase, suggesting a lasting impact of this compound on gut microbiota structure and function. nih.govresearchgate.netnih.gov

Data Tables

Below are example data tables summarizing some of the research findings discussed:

Table 1: Inhibition of PTPases by FD&C Blue No. 1

| Enzyme | IC50 (µM) | Reference |

| PTP1B | 91 | researchgate.netnih.gov |

| TC-PTP | >120 | researchgate.netnih.gov |

| YPTP1 | >120 | researchgate.netnih.gov |

Table 2: Effects of this compound E-133 on Microbiota Composition (In Vitro SIHUMIx Model)

| Bacterial Species | Observed Change in Relative Abundance | Reference |

| Bacteroides thetaiotaomicron | Increase | nih.govresearchgate.netnih.gov |

| Bifidobacterium longum | Decrease | nih.govresearchgate.netnih.gov |

| Clostridium butyricum | Decrease | nih.govresearchgate.netnih.gov |

Table 3: Effect of FD&C Blue No. 1 on Mitochondrial Respiration (In Vitro)

| FD&C Blue No. 1 Concentration (mg/mL) | Inhibition of State III Respiration (%) | Reference |

| 0.1 | 78 | researchgate.net |

| 0.8 | ~100 (virtually eliminated) | researchgate.net |

Mechanistic Staining of Cellular and Tissue Structures by this compound (non-clinical models)

Mechanistic investigations into the staining of cellular and tissue structures by this compound variants in non-clinical models highlight their affinity for specific biological components. Coomassie this compound (CBB), notably variants R-250 and G-250, is widely recognized for its application in protein staining, particularly in polyacrylamide gels. The mechanism of CBB staining involves non-covalent binding to proteins through a combination of ionic interactions between the dye's negatively charged sulfonic acid groups and positively charged basic amino acids (such as lysine, arginine, and histidine), as well as hydrophobic interactions and Van der Waals forces abcam.comcarlroth.comazurebiosystems.com. This protein-binding property forms the basis of its use in visualizing protein bands after electrophoretic separation abcam.comazurebiosystems.comcreativebiomart.net.

This compound G (BBG), another variant, has been investigated for its staining properties in ocular tissues, particularly the internal limiting membrane (ILM) and epiretinal membranes (ERMs), in ex vivo and in vitro models, although its primary application is clinical fda.govarvojournals.orgarvojournals.orgeyewiki.orgnih.govresearchgate.net. Studies suggest BBG has a strong affinity for the ILM, attributed to its interaction with protein components like collagen type IV and laminin, which are abundant in basement membranes eyewiki.orgnih.gov. The precise mechanism of BBG staining of the ILM is not fully elucidated but is understood to involve protein-dye binding, likely influenced by hydrophobic interactions fda.govnih.gov.

This compound FCF (BBFCF) has been explored for staining microbial cells, including bacteria and fungi, particularly in acidic environments wikipedia.orgencyclopedia.pub. This application leverages the dye's ability to interact with components of microbial cell walls wikipedia.org.

While these examples demonstrate the interaction of this compound variants with cellular or tissue components in non-clinical or ex vivo/in vitro settings, detailed mechanistic studies specifically focusing on their intrinsic staining of intracellular organelles within non-clinical mammalian models are limited in the provided literature.

Differential Staining Patterns and Specificity

Differential staining patterns and specificity of this compound variants are observed based on their binding affinities to different macromolecules or cellular/tissue structures. Coomassie this compound exhibits differential binding to proteins based on their amino acid composition, particularly the presence of basic residues abcam.comcarlroth.com. This differential binding is fundamental to its use in visualizing protein profiles on gels, where different proteins appear as distinct bands abcam.comazurebiosystems.com.

In the context of ocular tissues, BBG demonstrates differential staining between the ILM and the ERM and retina, showing higher affinity for the ILM fda.goveyewiki.org. This differential staining allows for visualization of the ILM against a less stained background eyewiki.org. This specificity is linked to the distinct protein composition of the ILM eyewiki.orgnih.gov.

This compound FCF shows staining of microbial cell walls wikipedia.orgencyclopedia.pub. This indicates a specificity for components present in these structures, differentiating them from other cellular components or the surrounding medium.

However, the provided literature does not offer extensive data on differential staining patterns of intracellular organelles within non-clinical mammalian cells by this compound variants. While a dye might enter a cell, achieving differential staining of various organelles requires specific interactions with molecules or environments unique to each organelle, which is not a prominently reported characteristic of the commonly studied this compound variants in non-clinical mammalian cell models.

Methodological Paradigms Utilizing Brilliant Blue in Biochemical and Molecular Biology Analysis

Spectrophotometric Protein Quantification Assays (e.g., Bradford Assay Principles)

The Bradford assay, developed by Marion M. Bradford in 1976, is a rapid and widely used colorimetric method for determining protein concentration. wikipedia.org The assay's principle lies in the binding of Coomassie Brilliant Blue G-250 dye to proteins. abcam.combio-rad.com

Under acidic conditions, the Coomassie this compound G-250 dye exists predominantly in a cationic, reddish-brown form with a maximum absorbance (Amax) at 470 nm. bio-rad.comcarlroth.com When the dye binds to proteins, it stabilizes the anionic, blue form of the dye, causing a shift in the Amax to 595 nm. wikipedia.orgmtoz-biolabs.com This color change is proportional to the amount of protein present in the sample. patsnap.com The dye interacts with proteins primarily through electrostatic interactions with basic amino acid residues, particularly arginine and lysine, and through hydrophobic, non-covalent van der Waals forces. abcam.comwikipedia.org

The procedure involves adding the Bradford reagent, an acidified solution of Coomassie G-250, to a protein sample. wikipedia.orgbio-rad.com The resulting blue color is measured using a spectrophotometer at 595 nm. mtoz-biolabs.com A standard curve is generated using known concentrations of a standard protein, such as bovine serum albumin (BSA), to which the absorbance of the unknown sample is compared to determine its concentration. mtoz-biolabs.com

Table 1: Forms of Coomassie this compound G-250 in Bradford Assay

| Form | Color | Absorbance Maximum (nm) | Conditions |

| Cationic | Red/Brown | 470 | Acidic, unbound to protein bio-rad.comcarlroth.com |

| Neutral | Green | 620-650 | Near neutral pH wikipedia.orgcarlroth.com |

| Anionic | Blue | 595 | Bound to protein bio-rad.commtoz-biolabs.com |

This interactive table summarizes the different forms of Coomassie this compound G-250 dye and their spectral properties under varying conditions.

Electrophoretic Protein Visualization Techniques

This compound dyes, particularly Coomassie this compound R-250 and G-250, are integral to visualizing proteins separated by gel electrophoresis. biosharp.cnexcedr.com

Polyacrylamide Gel Electrophoresis (SDS-PAGE)

In SDS-PAGE, proteins are denatured and separated based on their molecular weight. excedr.com After electrophoresis, the proteins within the polyacrylamide gel are invisible. youtube.com Coomassie this compound staining is a common method to visualize these separated protein bands. excedr.combioscience-explained.org The gel is incubated in a staining solution containing Coomassie this compound (typically R-250), which binds to the proteins. biosharp.cnabcam.com This is followed by a destaining step to remove the background dye from the gel, leaving behind the blue-stained protein bands. patsnap.comexcedr.com The intensity of the stain is proportional to the amount of protein in the band. youtube.com This technique can detect protein quantities as low as 30 to 100 ng. excedr.comconductscience.com

Blue Native Polyacrylamide Gel Electrophoresis (Blue Native PAGE)

Blue Native PAGE (BN-PAGE) is a technique used to separate protein complexes in their native, folded state. nih.govserva.de In this method, Coomassie this compound G-250 dye is added to the sample and the cathode buffer. serva.de The dye binds to the surface of protein complexes, imparting a negative charge without denaturing them. nih.govserva.de This allows the complexes to migrate towards the anode during electrophoresis, separating them based on their size and shape. wikipedia.orgnih.gov BN-PAGE is particularly useful for studying the composition, oligomeric state, and molecular mass of membrane protein complexes. nih.govnih.gov

This compound as a Loading Control in Western Blotting

In Western blotting, after proteins are transferred from a gel to a membrane (e.g., PVDF), Coomassie this compound staining can be used as a loading control. wikipedia.org Staining the membrane with Coomassie provides a visualization of the total protein transferred in each lane. nih.gov This allows for the normalization of the target protein signal, correcting for minor inconsistencies in protein loading between lanes. researchgate.net This method of total protein staining is considered by some to be superior to using a single housekeeping protein for normalization, as the expression of housekeeping proteins can sometimes vary under certain experimental conditions. nih.govresearchgate.net

Chromatographic Separation Techniques for this compound-Protein Complexes

While this compound itself is not typically used as a ligand for affinity chromatography, the principles of chromatographic separation are fundamental to purifying proteins that are subsequently analyzed using this compound-based methods. Techniques like ion-exchange and affinity chromatography are often employed to separate proteins from complex mixtures before they are quantified by the Bradford assay or visualized by SDS-PAGE with Coomassie staining. liverpool.ac.ukugent.be

In some specialized applications, the properties of this compound-protein complexes can be exploited. For instance, after staining a native gel with Coomassie in a technique like Blue Native PAGE, the stained protein complexes can be excised and their components further separated by a second dimension of electrophoresis, such as SDS-PAGE. nih.govnih.gov

Furthermore, High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of this compound itself, often in the context of food dyes. sielc.com While not a direct application for protein separation, this demonstrates the chromatographic behavior of the dye molecule.

Advanced Staining Protocols and Enhanced Detection Strategies for this compound

To improve the sensitivity and efficiency of protein detection, several advanced staining protocols utilizing this compound have been developed.

Colloidal Coomassie staining is one such advancement. In this method, the dye (typically G-250) exists as a colloidal suspension. sigmaaldrich.comnih.gov This formulation allows the dye to bind to the proteins with minimal background staining of the gel itself, often eliminating the need for a lengthy destaining step. youtube.comnih.gov This results in a faster and more sensitive detection of protein bands. nih.gov

Some protocols also incorporate heating steps, such as using a microwave, to accelerate the staining process. conductscience.comabbexa.com Additionally, formulations have been developed that replace toxic components like methanol (B129727) with less hazardous alternatives. biosharp.cnabbexa.com

For quantitative analysis, methods have been developed to elute the Coomassie this compound R-250 dye from stained protein bands excised from a gel. nih.gov The amount of eluted dye, measured spectrophotometrically, provides a sensitive means to quantify the protein within the band. nih.gov

Table 2: Comparison of this compound Staining Techniques

| Technique | This compound Type | Principle | Key Advantage |

| Bradford Assay | G-250 | Colorimetric shift upon protein binding bio-rad.commtoz-biolabs.com | Rapid protein quantification patsnap.com |

| SDS-PAGE Staining | R-250 (typically) | Binds to denatured proteins in a gel matrix biosharp.cnexcedr.com | Visualization of separated proteins bioscience-explained.org |

| Blue Native PAGE | G-250 | Binds to native protein complexes, imparting a negative charge nih.govserva.de | Separation of native protein complexes nih.gov |

| Colloidal Staining | G-250 | Colloidal dye suspension minimizes background staining sigmaaldrich.comnih.gov | High sensitivity, reduced destaining time nih.gov |

This interactive table provides a comparative overview of the major biochemical techniques that utilize this compound.

Forensic Science Applications of this compound in Analytical Contexts (e.g., Fingerprint Analysis)

This compound dyes, particularly Coomassie this compound (CBB), have been established as highly effective reagents in forensic science for the visualization and analysis of fingerprints. Their application is primarily centered on two areas: the enhancement of protein-rich prints, such as those deposited in blood, and the chemical analysis of latent fingerprint residues to determine originator attributes. The underlying principle of their efficacy lies in their ability to bind strongly to proteinaceous components and specific amino acids present in fingerprint secretions.

Enhancement of Bloody Fingerprints

Coomassie this compound is recognized as a sensitive protein stain, making it an excellent choice for enhancing faint or nearly invisible fingerprints left in blood. tandfonline.com It can be used on a variety of surfaces, including both porous and non-porous materials, though it typically yields the best results on smooth, non-porous surfaces. tandfonline.comfbi.gov The dye stains the protein components of blood, revealing detailed ridge patterns that might otherwise be lost.

Research has demonstrated the superior performance of CBB compared to other common enhancement reagents. In a comparative study, CBB was found to be the most effective reagent for enhancing faint fingerprints made from diluted blood (1:25 dilution) on both porous and non-porous surfaces. tandfonline.com Furthermore, for latent prints made from highly diluted blood (1:125), only CBB and Acid Yellow 7 were effective at enhancing the impressions on tile surfaces. tandfonline.com The FBI's Processing Guide for Developing Latent Prints includes CBB as an optional reagent for this purpose. tandfonline.comfbi.gov

The effectiveness of CBB in comparison to other reagents on various surfaces is detailed in the table below, based on research findings.

Table 1: Comparative Efficacy of this compound (CBB) for Enhancing Bloody Fingerprints

This table summarizes the performance of Coomassie this compound (CBB) relative to other enhancement reagents on different surfaces with varying blood dilutions. The ratings are based on the quality of the developed fingerprint details.

| Surface Type | Blood Dilution | Reagent Comparison | Research Findings | Citation |

| Porous (Raw Wood) | 1:5 (Patent) | CBB, LCV, LCV-ABm | CBB is the recommended reagent for enhancing moderately visible bloody fingerprints. | tandfonline.com |

| 1:25 (Faint) | CBB | CBB is the only recommended reagent that produced good quality fingerprints. | tandfonline.com | |

| Porous (White Paper) | 1:5 (Patent) | LCV, LCV-ABm | LCV and LCV-ABm are recommended over CBB for moderately visible prints. | tandfonline.com |

| 1:25 (Faint) | CBB | CBB is the only reagent recommended for enhancing faint bloody fingerprints. | tandfonline.com | |

| Non-Porous (Glass, Tile) | 1:5 (Patent) | Water-based Amido Black | Water-based Amido Black was found to be the best reagent for these surfaces. | tandfonline.com |

| 1:25 (Faint) | CBB | CBB was found to be the best reagent for enhancing faint fingerprints. | tandfonline.com | |

| 1:125 (Latent) | CBB, Acid Yellow 7 | Only CBB and Acid Yellow 7 effectively enhanced these highly diluted blood prints on tile. | tandfonline.com |

LCV: Leucocrystal Violet; ABm: Amido Black (Methanol-based)

Development and Analysis of Latent Fingerprints

Beyond blood enhancement, this compound is utilized in other contexts for latent print development.

Powder Dusting and Small Particle Reagent (SPR): A formulation using this compound R dye has been developed as a fluorescent powder for visualizing latent fingerprints on a wide range of porous and non-porous items. avensonline.org This method relies on the mechanical adherence of the fine powder to the moisture and lipid components of the fingerprint residue. avensonline.org This same composition can be suspended in water with a surfactant to create a Small Particle Reagent (SPR). avensonline.org The SPR method is particularly effective for developing prints on non-porous surfaces that have been wetted. avensonline.org

Biochemical Analysis for Attribute Determination: A sophisticated application of this compound in forensic analysis involves using the Bradford reagent, which contains Coomassie this compound G-250 dye, methanol, and phosphoric acid. acs.orgsci-hub.stnih.gov Traditionally used in biochemistry to quantify proteins, this assay has been adapted for fingerprint analysis. acs.org The method leverages the dye's ability to bind to specific amino acids found in fingerprint residue, including arginine, histidine, lysine, phenylalanine, tyrosine, and tryptophan. acs.orgnih.govconductscience.comwikipedia.org

This binding event results in a measurable color change, with the dye's absorbance maximum shifting to 595 nm. sci-hub.stwikipedia.org Research has shown that the intensity of this reaction can be used to differentiate between male and female fingerprint donors. acs.orgnih.gov Studies have demonstrated that fingerprint samples from female donors tend to have a higher concentration of amino acids, resulting in a higher absorbance reading when treated with the Bradford reagent compared to samples from male donors. conductscience.comresearchgate.netexcedr.com This provides a simple, cost-effective, and rapid method for determining the biological sex of a fingerprint originator, offering valuable intelligence in criminal investigations. acs.orgresearchgate.net

Table 2: Absorbance Data for Sex Determination Using CBB G-250 Assay

This table shows representative absorbance values from a study analyzing authentic male and female fingerprint samples using the Bradford assay, which contains Coomassie this compound G-250. The difference in absorbance is used to infer the biological sex of the donor.

| Sample Type | Number of Samples (n) | Surface | Average Absorbance at 595 nm (AU) | Conclusion | Citation |

| Female Fingerprints | 5 | Polyethylene Film | ~0.28 | Female samples show a consistently higher absorbance, indicating higher amino acid concentration. | researchgate.net |

| Male Fingerprints | 5 | Polyethylene Film | ~0.17 | Male samples show a lower absorbance compared to female samples. | researchgate.net |

Data is approximated from graphical representations in the cited source.

Brilliant Blue Synthesis Pathways and Structural Modification Research

Conventional Synthetic Routes and Process Optimization Studies

The traditional synthesis of Brilliant Blue FCF (FD&C Blue No. 1) is a multi-step process rooted in the principles of electrophilic aromatic substitution. wikipedia.orgencyclopedia.pub The primary route involves the condensation of two key aromatic compounds: 2-formylbenzenesulfonic acid and an N-alkylaniline derivative, typically N-ethyl-N-(3-sulfobenzyl)aniline. wikipedia.orgfao.orgatamanchemicals.com This condensation reaction forms a colorless leuco base. fao.org The subsequent and crucial step is the oxidation of this leuco base to form the final, intensely colored dye. wikipedia.orgencyclopedia.pubfao.org Various oxidizing agents can be employed for this transformation, with historical and industrial processes utilizing agents like manganese dioxide or lead peroxide. nih.gov The final product is typically isolated as a disodium (B8443419) salt to ensure water solubility. wikipedia.orgatamanchemicals.com

Process optimization in the synthesis of this compound and related triarylmethane dyes is a critical area of research, aiming to enhance reaction yields, improve product purity, and minimize environmental impact. atamanchemicals.com Key areas of optimization include the choice of catalysts, reaction conditions, and purification methods. For instance, studies on related triarylmethane dye syntheses have demonstrated the efficacy of using catalyst systems like CuO/silicotungstic acid with hydrogen peroxide as an oxidant, which can lead to improved yields under milder conditions. nih.gov Research into the Friedel-Crafts reaction for creating triarylmethane structures has shown that Brønsted acidic ionic liquids can serve as effective and reusable catalysts, potentially offering a more environmentally benign alternative to traditional acid catalysts. rsc.org

Control of reaction parameters such as temperature and pH is paramount for maximizing yield and minimizing the formation of by-products. For example, in the oxidation step, careful control of temperature is necessary as excessive heat can lead to the decomposition of the dye. nih.gov The pH of the reaction medium also plays a significant role; for instance, ozonation-based discoloration studies, which can be seen as a reverse process to synthesis, show that the stability and reactivity of this compound are highly pH-dependent.

Purification of the final dye is another critical aspect of process optimization. Techniques such as high-performance liquid chromatography (HPLC) are employed for the characterization and purification of this compound, ensuring a high-purity product. evitachem.com Solid-phase extraction methods, using resins like Amberlite, have also been developed for the effective removal of impurities and for the concentration of the dye from solutions. science.gov

Table 1: Key Reactants in Conventional this compound FCF Synthesis

| Compound Name | Role in Synthesis |

| 2-Formylbenzenesulfonic acid | Primary aromatic aldehyde component |

| N-Ethyl-N-(3-sulfobenzyl)aniline | Aniline derivative for condensation |

| Manganese Dioxide | Oxidizing agent for leuco base |

| Lead Peroxide | Alternative oxidizing agent |

| Sodium Hydroxide | Used for neutralization to form the salt |

Derivatization Strategies for Enhanced Properties in this compound Analogues

The structural backbone of this compound offers numerous possibilities for chemical modification to create analogues with enhanced or tailored properties. These derivatization strategies are aimed at improving characteristics such as solubility, stability, and affinity for specific targets.

One key strategy involves the modification of the N-alkyl groups. For example, research has been conducted on the synthesis of various N-benzyl derivatives of this compound G (BBG), a closely related dye. nih.gov These modifications can significantly alter the lipophilicity of the dye molecule, which in turn influences its interaction with biological membranes and proteins. nih.gov By synthesizing a series of alkyl- and benzylic-BBG compounds, researchers have been able to create derivatives with a finely tuned balance between lipophilicity and water solubility, which is particularly important for applications in ophthalmic surgery where selective staining of tissues is required. nih.gov The synthesis of these derivatives often involves the reaction of the parent dye with alkyl or benzyl (B1604629) halides in the presence of a base. nih.gov

Another important area of derivatization focuses on enhancing the photostability of the dye. Triarylmethane dyes can be susceptible to photobleaching, which limits their use in applications requiring long-term exposure to light, such as in fluorescent microscopy. Research into the photostability of related fluorescent proteins has shown that strategies to inhibit the formation of triplet excited states or to alter the interaction with reactive oxygen species can be effective. rsc.org For synthetic dyes like this compound, this can involve the introduction of specific functional groups that quench these excited states or protect the chromophore from oxidative degradation.

Improving water solubility is another critical goal of derivatization, especially for applications in aqueous environments. The presence of sulfonate groups in the this compound FCF structure already imparts good water solubility. solubilityofthings.com However, for specific applications, further enhancement of solubility or modification of solubility in different solvents might be necessary. This can be achieved by introducing additional polar functional groups onto the aromatic rings or by modifying the existing substituents.

Table 2: Examples of this compound Derivatization Strategies

| Derivatization Strategy | Target Property | Example of Derivative/Analogue |

| N-Alkylation/N-Benzylation | Modified lipophilicity and target affinity | N-Benzyl this compound G |

| Introduction of stabilizing groups | Enhanced photostability | Modified chromophore to reduce triplet state formation |

| Addition of polar functional groups | Increased water solubility | Further sulfonation of the aromatic rings |

Development of Novel this compound Derivatives for Research Tool Enhancement

The unique spectroscopic properties of this compound have made its derivatives attractive candidates for the development of advanced research tools, particularly in the fields of bio-imaging, analytical chemistry, and environmental science.

A significant area of development is in the creation of fluorescent probes and sensors. The core structure of this compound can be modified to create molecules that exhibit changes in their fluorescence upon binding to a specific analyte. For instance, novel indole (B1671886) derivatives with donor-π-acceptor structures, conceptually related to the building blocks of triarylmethane dyes, have been designed as fluorescent probes for sensing applications. rsc.org this compound itself has been explored as a fluorescent stain for fungi and bacteria, offering a less toxic alternative to commonly used microbial stains. researchgate.net Its intrinsic fluorescence makes it suitable for visualization under a fluorescence microscope. medchemexpress.com

In the realm of bio-imaging, the development of brighter and more photostable dyes is a continuous effort. Polymer-based dyes, such as the "Brilliant" series of fluorochromes (including this compound, Brilliant Violet, and Brilliant UV), have been developed for multicolor flow cytometry. expertcytometry.combiocompare.com These dyes consist of a fluorescent polymer backbone that can be conjugated to antibodies, allowing for the highly sensitive detection of specific cell populations. expertcytometry.com The exceptional brightness of these polymer dyes enables the resolution of even dimly expressed markers on cells. bdbiosciences.com

This compound derivatives have also been developed as tracers for various applications. Due to its high stability and distinct color, this compound FCF is extensively used as a water tracer in hydrological and environmental studies to monitor water flow paths in soil. wikipedia.org Its low toxicity profile makes it an environmentally acceptable choice for such applications. wikipedia.org In a different context, its derivatives have been explored in analytical techniques. For example, by incorporating it into a titrant solution, this compound can act as an inert tracer in titrations, allowing for the determination of the endpoint using a simple colorimeter.

Table 3: Applications of Novel this compound Derivatives as Research Tools

| Application Area | Specific Use | Derivative/Analogue Type |

| Bio-imaging | Fluorescent staining of microbes | This compound FCF |

| Flow Cytometry | High-sensitivity cell detection | This compound polymer dyes conjugated to antibodies |

| Environmental Science | Water flow tracing in soil | This compound FCF |

| Analytical Chemistry | Inert tracer in titrations | This compound FCF |

| Ophthalmic Surgery | Selective tissue staining | N-Benzyl this compound G |

Environmental Fate, Transport, and Remediation Studies of Brilliant Blue

Environmental Persistence and Biotransformation Resistance of Brilliant Blue

This compound FCF is characterized by its significant stability and resistance to degradation under typical environmental conditions. mdpi.com This persistence is a deliberate feature of its design, as dyes are created to be stable against light and chemical degradation to maintain color intensity. sci-hub.se

Research indicates that this compound FCF degrades slowly in the environment and does not readily accumulate in plants or animals. mdpi.comnih.gov Its chemical structure makes it resistant to microbial degradation. mdpi.com Studies have shown that the dye is largely resistant to short-term biodegradation, even in the presence of various additives and activated sludge microorganisms. mdpi.com This resistance is attributed to its complex aromatic structure, which is foreign to naturally occurring microbial enzymes, a characteristic known as xenobiosis. sci-hub.se While it is poorly absorbed from the gastrointestinal tract in mammals, with about 95% being excreted in feces, this indicates a high level of exposure for gut microbiota, where it can cause lasting structural and functional changes. wikipedia.orgnih.gov The dye's high polarity and water solubility also contribute to its environmental mobility, while its stability leads to persistence in aquatic systems. mdpi.com

Abiotic Degradation Mechanisms of this compound in Aquatic Systems (e.g., Photolysis, Oxidation)

While resistant to biological breakdown, this compound FCF is susceptible to abiotic degradation processes, primarily photolysis and chemical oxidation. sci-hub.sescribd.com

Photolysis: The primary mechanism for the natural decomposition of this compound FCF in the environment appears to be photodegradation, the breakdown of the molecule by light. sci-hub.sescribd.com However, the rate of photolysis can be influenced by environmental conditions. For instance, studies have shown that when protected within quartz tubes, the dye shows little degradation from solar light, but degradation losses of up to 16.8% were observed when the dye was applied to the leaves of water hyacinth and exposed to sunlight for 10 hours. awsjournal.org

Oxidation: this compound FCF is highly susceptible to chemical oxidation, which can decolorize and degrade the molecule. ox.ac.uk Advanced Oxidation Processes (AOPs) are effective in achieving this. These methods rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can break down the complex dye structure. lew.ro

Several oxidative systems have been studied for their effectiveness in degrading this compound FCF:

UV/H₂O₂: This system uses ultraviolet light to break down hydrogen peroxide (H₂O₂) into hydroxyl radicals. Studies have shown this method to be significantly more effective than UV radiation alone, achieving around 70% degradation in 20 minutes under specific lab conditions. lew.ro

Photo-Fenton (Fe²⁺/H₂O₂/UV): This process is even more potent, using UV light to enhance the production of hydroxyl radicals from the reaction between ferrous ions (Fe²⁺) and H₂O₂. It has demonstrated superior performance compared to UV or UV/H₂O₂ treatments due to an increased generation of reactive oxygen species. lew.rografiati.com

Fenton-like (Fe³⁺/H₂O₂): This reaction, using ferric ions (Fe³⁺), can also decolorize and mineralize the dye. Under optimal conditions in a dark environment, it can achieve complete color removal and 80% mineralization. researchgate.net

Potassium Persulfate (K₂S₂O₈): Oxidative degradation can also be achieved using potassium persulfate, activated by natural sunlight or other means. researchgate.net The degradation pathway can lead to various intermediate products before resulting in colorless species. researchgate.net The presence of silver nanoparticles (AgNPs) as an activator for K₂S₂O₈ under UV light has been shown to achieve 98% degradation within 60 minutes. nih.gov

It is important to note that complete decolorization does not always equate to complete mineralization, meaning that while the color is removed, intermediate organic compounds may remain in the solution. researchgate.netresearchgate.net

Table 1: Research Findings on Abiotic Degradation of this compound FCF

| Degradation Method | Key Findings | Reported Efficiency | Reference |

|---|---|---|---|

| Photolysis | Considered the main natural degradation pathway. Rate is influenced by environmental context (e.g., presence on plant surfaces). | Up to 16.8% loss on leaves after 10h sunlight. | sci-hub.seawsjournal.org |

| UV/H₂O₂ | Degradation via hydroxyl radicals generated from H₂O₂. Follows apparent first-order kinetics. | ~70% degradation in 20 minutes. | lew.ro |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Superior performance due to increased generation of reactive oxygen species. | Highly effective, surpasses UV/H₂O₂. | lew.rografiati.com |

| Fenton-like (Fe³⁺/H₂O₂) | Effective for decolorization and mineralization in a dark environment. | Complete color removal and 80% mineralization in 150 mins. | researchgate.net |

| K₂S₂O₈ with AgNPs activator | Silver nanoparticles activate persulfate under UV light for rapid degradation. | 98% degradation in 60 minutes. | nih.gov |

Advanced Remediation Technologies for this compound-Containing Effluents

Given the persistence of this compound FCF, conventional wastewater treatment methods are often insufficient for its complete removal. mdpi.com This has led to the investigation of advanced remediation technologies, particularly Advanced Oxidation Processes (AOPs) and specialized sorption techniques. numberanalytics.com

Heterogeneous Photocatalysis: This technology has been identified as a valuable method for the complete mineralization of organic pollutants without generating dangerous byproducts. mdpi.com A common photocatalyst is Titanium dioxide (TiO₂). When irradiated with UV light, TiO₂ generates reactive species that degrade the dye. The efficiency of this process is influenced by several factors:

pH: The attraction between the catalyst surface and the dye molecule is pH-dependent. This compound FCF is an anionic dye, so its attachment to the TiO₂ surface is most favorable in neutral or acidic conditions. The lowest discoloration rates are observed in alkaline media due to electrostatic repulsion. mdpi.com

Pollutant Concentration: Degradation efficiency decreases as the initial concentration of the dye increases. This is because a higher concentration of dye molecules can block UV light from reaching the catalyst surface, reducing the generation of reactive species. mdpi.com

Flow Rate: In circulating reactor systems, a higher flow rate can decrease removal efficiency due to the reduced contact time between the dye and the active sites on the catalyst. mdpi.com Studies using a TiO₂ photocatalytic system have demonstrated degradation rates of up to 98% at the laboratory scale. mdpi.com

Fenton and Photo-Fenton Processes: As mentioned previously, these AOPs are highly effective. The Fenton process (H₂O₂/Fe²⁺) and its variants generate powerful hydroxyl radicals that can break down the dye. lew.ro The photo-Fenton process enhances this effect with UV radiation. lew.ro Research on a Fenton-like process (H₂O₂/Fe³⁺) showed that the decolorization rate was enhanced by increasing the initial concentrations of H₂O₂ and Fe³⁺, but decreased with a higher initial dye concentration. researchgate.net

Sorption: Adsorption is another key remediation strategy. The process involves binding the dye molecules to the surface of an adsorbent material. Various materials have been tested for their ability to remove this compound FCF from water:

Modified Bentonite: Bentonite clay, particularly when modified with iron, has shown significant adsorption capacity for this compound FCF. researchgate.net

Activated Carbon and Graphene Oxide: Carbon-based materials are effective adsorbents for the dye. mdpi.com

Agricultural Solid Waste: Materials like acid-treated Ricinus communis (castor bean) stem have been used as low-cost adsorbents, showing greatly enhanced sorption capacity after chemical modification. researchgate.net

Table 2: Efficiency of Selected Remediation Technologies for this compound FCF

| Technology | Adsorbent/Catalyst | Key Conditions | Removal Efficiency | Reference |

|---|---|---|---|---|

| Heterogeneous Photocatalysis | Titanium dioxide (TiO₂) | Neutral pH, low initial dye concentration | Up to 98% | mdpi.com |

| Fenton-like Process | H₂O₂/Fe³⁺ | pH 3, dark environment | 100% decolorization, 80% mineralization | researchgate.net |

| Adsorption | Iron-modified Bentonite | Batch study | Higher than unmodified bentonite | researchgate.net |

| Adsorption | Acid-treated Ricinus communis stem | Batch study | Sorption capacity increased from 52.4 to 2445 µg/g | researchgate.net |

Sorption and Transport Dynamics of this compound in Environmental Matrices

The movement and retention of this compound FCF in the environment are largely governed by its sorption (adsorption to solid particles) behavior in matrices like soil and sediment. wikipedia.org As a neutral or anionic molecule, it is not strongly adsorbed by negatively charged soil components, which allows for moderate mobility. sci-hub.senih.gov However, several factors significantly influence its sorption:

Soil Properties: Sorption is highly dependent on soil composition. Substantial sorption has been found in soils with high clay content and low pH. newschool.edu The dye is attracted to and sorbed in acidic soils due to its large size and ionic charge. wikipedia.org

pH: The pH of the soil solution is a critical factor. Adsorption of the dye is influenced by the pH-dependent charge of both the dye molecule and the soil surfaces. newschool.educanada.ca

Ionic Strength: Increasing the ionic strength of the soil solution leads to increased sorption of this compound FCF. newschool.educanada.ca This is because the higher concentration of ions in the solution can compress the electrical double layer around soil particles, promoting the dye's approach and binding to the surface. The type of background cation (e.g., Ca²⁺ or K⁺) appears to have a lesser effect on sorption. newschool.edu

Sorption isotherms, which describe the equilibrium between the dye sorbed on a solid and the dye dissolved in solution, have been modeled using different equations depending on the dye concentration.

Freundlich Isotherm: This model has been used to describe adsorption when dye concentrations are low (0.1–15 mg/L). nlcsk.org

Langmuir Isotherm: This model is more suitable for higher concentrations (100–5000 mg/L) and has been successfully applied in batch sorption studies. newschool.edunlcsk.org

This compound as a Tracer for Solute Transport in Geomedia

This compound FCF is extensively used as a tracer agent to study the movement of water and dissolved substances (solutes) through soil and other geological media (geomedia). wikipedia.orgnih.gov Its suitability for this purpose stems from a combination of ideal characteristics:

High Visibility: Its intense blue color is easily visible in soil, allowing for the clear staining and identification of water flow paths, particularly preferential flow paths which are critical for understanding contaminant transport. sci-hub.senih.govmdpi.com

Moderate Mobility: As an anionic or neutral dye, it is not strongly adsorbed by most soils, allowing it to move with the water. sci-hub.senih.gov However, it does undergo some retardation, which is necessary to leave a visible stain on the solid surfaces of the flow paths. scribd.com

Chemical Stability: The dye retains its color for long periods, outperforming many other dye tracers. wikipedia.org The absorption spectrum of the dye in aqueous solution is not sensitive to changes in pH or ionic strength, ensuring consistent detection. newschool.edu

Low Toxicity: From a toxicological standpoint, it is considered a suitable and environmentally acceptable tracer, especially for field studies, as it is significantly less toxic than many other dyes used for this purpose. sci-hub.senih.gov

Due to these properties, this compound FCF is an effective tool for visualizing water movement in soil columns, profiles, and entire fields, providing valuable insights into vadose zone hydrology and how solutes are transported downstream in watersheds. sci-hub.senewschool.eduscience.gov

Advanced Analytical Methodologies for Brilliant Blue Detection and Quantification

Spectroscopic Methodologies for Brilliant Blue Detection and Quantification (e.g., UV-Vis Spectrophotometry, Fluorescence)

Spectroscopic methods are widely employed for the analysis of this compound due to its distinct light absorption properties in the visible spectrum. UV-Vis spectrophotometry is a fundamental technique, relying on the Beer-Lambert Law to correlate the absorbance of a solution to the concentration of the analyte. This compound FCF exhibits a maximum absorbance wavelength () typically around 629-630 nm in aqueous solutions, making it readily detectable by UV-Vis spectroscopy. fao.orglew.roresearchgate.net

Research has demonstrated the application of UV-Vis spectrophotometry for the quantification of this compound in various samples. For instance, a method utilizing solid-phase extraction combined with UV-Vis spectrophotometry was developed for the simultaneous determination of this compound and Sunset Yellow in foodstuffs. This method achieved detection limits of 0.13 ng/mL for this compound and employed detection at 630 nm. oup.comresearchgate.net Another study used UV-Vis spectrophotometry at 627 nm following a deep eutectic solvent-based dispersive liquid-liquid microextraction for the analysis of this compound FCF in food samples, reporting a limit of detection of 0.86 µg/L. cumhuriyet.edu.trcumhuriyet.edu.tr Cloud point extraction coupled with spectrophotometric detection at 632 nm has also been successfully applied for the determination of this compound FCF in food samples, with a reported detection limit of 3 ng/mL. medilam.ac.irjcsp.org.pk

While this compound itself is not strongly fluorescent, fluorescence-based methods can be developed by utilizing its interaction with fluorescent probes or through techniques like fluorescence quenching or resonance energy transfer. Studies have explored the interaction between this compound and other molecules using fluorescence techniques, providing insights into binding mechanisms. asianpubs.org Furthermore, advanced optical detection methods, such as those based on fluorescence resonance energy transfer (FRET), have been developed for sensitive this compound detection. rsc.orgresearchgate.netdntb.gov.ua

Table 1: Examples of Spectroscopic Methods for this compound Analysis

| Method | Detection Wavelength (nm) | Sample Matrix | Limit of Detection (LOD) | Reference |

| UV-Vis Spectrophotometry (with SPE) | 630 | Foodstuffs | 0.13 ng/mL | oup.comresearchgate.net |

| UV-Vis Spectrophotometry (with DES-DLLME) | 627 | Food samples | 0.86 µg/L | cumhuriyet.edu.trcumhuriyet.edu.tr |

| UV-Vis Spectrophotometry (with CPE) | 632 | Food samples | 3 ng/mL | jcsp.org.pk |

| Fluorescence Resonance Energy Transfer (FRET) | (Indirect measurement) | (Nanocrystal-based system) | 1.0 × 10⁻⁶ g/L | rsc.org |

Chromatographic Approaches for this compound Analysis (e.g., HPLC-DAD, UPLC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation and quantification of this compound, especially in complex matrices or when analyzing multiple dyes simultaneously. scioninstruments.comthermofisher.com HPLC coupled with a Diode Array Detector (DAD) allows for the detection of this compound based on its characteristic UV-Vis spectrum after chromatographic separation. scioninstruments.com The optimal detection wavelength for this compound in HPLC-DAD methods is typically around 620-630 nm. revistadechimie.roscioninstruments.comtandfonline.com

HPLC-DAD methods have been developed for the simultaneous analysis of this compound alongside other synthetic food dyes. revistadechimie.roscioninstruments.com These methods often utilize reversed-phase columns and mobile phases optimized for separating polar compounds like this compound. scioninstruments.comthermofisher.comresearchgate.net Research has shown successful application of HPLC-DAD for determining this compound in feedingstuffs and environmental water samples. europa.eurevistadechimie.roresearchgate.net A direct injection HPLC-DAD method for this compound in surface and wastewater samples reported a limit of quantitation (LOQ) of 1.0 µg/L and demonstrated the presence of this compound in analyzed samples at concentrations ranging from 1.07 to 14.17 µg/L. revistadechimie.roresearchgate.net Another reverse phase HPLC method for this compound in marketed formulations reported a retention time of 3.512 minutes and a detection limit (LOD) of 100 ng. tandfonline.com